7-(2-chlorophenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
The compound “7-(2-chlorophenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one” belongs to a class of compounds known as thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds have been studied for their potential biological activities .
Synthesis Analysis
While the exact synthesis process for this specific compound is not available, similar compounds, such as 2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines, have been synthesized through cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .Scientific Research Applications
Antimicrobial Activity
Research has explored the synthesis and evaluation of antimicrobial activities of derivatives related to 7-(2-chlorophenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one. For instance, the synthesis of new 3-substituted derivatives as antimicrobial agents demonstrated significant activity against various microbes. These compounds were synthesized using specific starting compounds and evaluated for their antimicrobial efficacy, showing promising results in comparison to standard drugs like streptomycin and fusidic acid (Fayed et al., 2014).
Antiproliferative Activity
Another critical application of this compound's derivatives is in the study of their antiproliferative effects against human cancer cell lines. A series of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and tested for their antiproliferative activity. Among these, specific compounds showed good activity against several cancer cell lines, indicating potential as anticancer agents (Mallesha et al., 2012).
Synthesis and Characterization
The synthesis and characterization of this compound and its derivatives have also been a focus, with studies detailing the chemical reactions and conditions necessary to produce various derivatives. These synthetic pathways are crucial for the development of compounds with potential antimicrobial and antiproliferative applications, providing a foundation for further research in medicinal chemistry.
Interaction with Proteins
Recent studies have also investigated the interaction of novel pyrazolo[1,5-a]pyrimidine derivatives, structurally related to 7-(2-chlorophenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one, with proteins such as bovine serum albumin (BSA). These studies offer insights into the biophysical interactions and binding mechanisms of these compounds with plasma proteins, which is critical for understanding their pharmacokinetics and pharmacodynamics properties (He et al., 2020).
Future Directions
properties
IUPAC Name |
7-(2-chlorophenyl)-2-piperazin-1-yl-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4OS/c17-12-4-2-1-3-10(12)11-9-23-14-13(11)19-16(20-15(14)22)21-7-5-18-6-8-21/h1-4,9,18H,5-8H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEAPVNFGWQEMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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